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Introduction
ALW-II-41-27 is a potent, type-II ATP-competitive small molecule inhibitor primarily targeting

the Ephrin type-A receptor 2 (EphA2) tyrosine kinase.[1] As a multi-kinase inhibitor, it

demonstrates significant activity against a range of other kinases, making a comprehensive

understanding of its selectivity profile crucial for its development as a therapeutic agent and its

use as a chemical probe. This guide provides an in-depth overview of the kinase selectivity of

ALW-II-41-27, detailed experimental methodologies for kinase profiling, and a visualization of

the key signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile
The kinase selectivity of ALW-II-41-27 has been assessed using various platforms, including in

vitro kinase assays and cell-based chemical proteomics. The following tables summarize the

available quantitative data from multiple sources.

Table 1: In Vitro Kinase Inhibition (IC50/Kd Values)
This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant

(Kd) values of ALW-II-41-27 against various kinases as determined by in vitro biochemical

assays.
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Kinase IC50 (nM) Kd (nM)
Assay
Platform/Source

EphA2 11 12
SelectScreen™/Sellec

k Chemicals[2][3]

DDR2 51 -
Not Specified/Cayman

Chemical[4]

Src 14 -
Not Specified/Cayman

Chemical[4]

RET (wild-type) 24.7 -
Not Specified/Cayman

Chemical[4]

RETV804L 94.2 -
Not Specified/Cayman

Chemical[4]

RETV804M 15.8 -
Not Specified/Cayman

Chemical[4]

Table 2: Cellular Kinase Inhibition (EC50 Values)
This table displays the half-maximal effective concentration (EC50) of ALW-II-41-27 in cellular

assays, indicating its potency in a biological context.
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Kinase/Cell Line EC50 (nM) Cell Line

EphA3 (Tel fusion) <500 Ba/F3[5]

Kit (Tel fusion) <500 Ba/F3[5]

Fms (Tel fusion) <500 Ba/F3[5]

KDR (Tel fusion) <500 Ba/F3[5]

FLT1 (Tel fusion) <500 Ba/F3[5]

FGR (Tel fusion) <500 Ba/F3[5]

Src (Tel fusion) <500 Ba/F3[5]

Lyn (Tel fusion) <500 Ba/F3[5]

Bmx (Tel fusion) <500 Ba/F3[5]

Bcr-Abl <500 Ba/F3[5]

RETC634R 44 RAT1[4]

RETM918T 56 RAT1[4]

Table 3: Kinome-Wide Selectivity Profile (KiNativ)
The following table presents data from in situ drug-target interaction analysis in H358 xenograft

tumors using the KiNativ™ chemical proteomics platform. The values represent the percentage

of inhibition of ATP-biotin probe labeling, indicating the degree of target engagement by ALW-
II-41-27.
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Kinase Percent Inhibition of ATP Binding

EphA2 98%

DDR1 96%

Src 95%

Yes 94%

Lyn 93%

Fgr 92%

Abl 91%

Kit 89%

PDGFRα 88%

PDGFRβ 87%

VEGFR2 85%

CSF1R 82%

Lck 78%

p38α 75%

p38β 72%

Raf1 68%

DDR2 65%

EphA5 62%

EphA8 58%

EphB1 55%

EphB2 53%

EphB3 51%

Frk 45%
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Data adapted from Amato et al., Journal of Clinical Investigation, 2014, Supplementary Table 2.

Experimental Protocols
SelectScreen™ Kinase Profiling Service (Thermo Fisher
Scientific)
The in vitro IC50 values for ALW-II-41-27 were generated using the SelectScreen™ Kinase

Profiling Service. This service employs various assay technologies, with the LanthaScreen™

Eu Kinase Binding Assay being a prominent method for ATP-competitive inhibitors.

Principle: The assay is based on the binding and displacement of a proprietary, Alexa Fluor™

647-labeled, ATP-competitive kinase inhibitor scaffold (kinase tracer) to the kinase of interest.

Binding of the tracer to a europium-labeled anti-tag antibody that recognizes the kinase results

in a high degree of Fluorescence Resonance Energy Transfer (FRET). A test compound that

binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET

signal.

General Protocol:

Compound Preparation: Test compounds, such as ALW-II-41-27, are serially diluted to

various concentrations, typically in 100% DMSO.

Assay Plate Preparation: The diluted compounds are transferred to a low-volume 384-well

plate.

Kinase/Antibody Mixture Addition: A mixture containing the target kinase and a europium-

labeled anti-tag antibody in kinase buffer is added to the wells.

Tracer Addition: An Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60

minutes) to allow the binding equilibrium to be reached.

Plate Reading: The plate is read on a fluorescence plate reader capable of measuring time-

resolved FRET. The emission ratio of the acceptor (Alexa Fluor™ 647) to the donor

(europium) is calculated.
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Data Analysis: The emission ratios are plotted against the compound concentration, and the

IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Note: Specific assay conditions, such as ATP concentration and the choice of substrate, are

kinase-dependent and optimized for each assay. For type II inhibitors like ALW-II-41-27 that

bind to the 'DFG-out' conformation, the phosphorylation status of the kinase can significantly

influence the measured potency.

KiNativ™ Cellular Kinase Profiling (ActivX Biosciences)
This chemical proteomics platform measures the ability of a compound to bind to and protect

active kinases in a complex biological sample (e.g., cell or tumor lysate) from being labeled by

an ATP- or ADP-based probe.

Principle: The assay utilizes a biotinylated acyl-phosphate probe that covalently labels the

active site lysine of kinases that are not occupied by an inhibitor. The extent of labeling for each

kinase is inversely proportional to the binding affinity and concentration of the test compound.

General Protocol:

Lysate Preparation: Cells or tumor tissues are lysed to release the native kinome.

Inhibitor Incubation: The lysate is incubated with the test compound (ALW-II-41-27) at

various concentrations to allow for target engagement.

Probe Labeling: A biotinylated acyl-phosphate probe (an ATP or ADP analog) is added to the

lysate. This probe will covalently label the active site lysine of kinases not bound by the

inhibitor.

Digestion: The proteome is digested into peptides.

Enrichment: The biotin-labeled peptides are enriched using streptavidin affinity

chromatography.

Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
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Data Analysis: The amount of labeled peptide for each kinase in the presence of the inhibitor

is compared to a vehicle control to determine the percentage of inhibition of probe binding.

Signaling Pathways and Mechanisms of Action
ALW-II-41-27 primarily exerts its effects through the inhibition of EphA2 signaling. EphA2 is a

receptor tyrosine kinase that, upon activation, can trigger multiple downstream pathways

involved in cell proliferation, migration, and invasion.
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Caption: EphA2 signaling pathway and its inhibition by ALW-II-41-27.
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One of the key downstream pathways affected by ALW-II-41-27 is the RhoA/ROCK pathway.

Inhibition of EphA2 by ALW-II-41-27 has been shown to decrease the levels of active, GTP-

bound RhoA, which in turn inhibits Rho-associated coiled-coil containing protein kinase

(ROCK). This cascade plays a critical role in regulating the actin cytoskeleton, cell adhesion,

and motility.
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Caption: General experimental workflow for kinase inhibitor profiling.

Conclusion
ALW-II-41-27 is a potent inhibitor of EphA2 with a multi-kinase inhibitory profile. Its selectivity

has been characterized through various robust platforms, revealing a spectrum of targets that

should be considered in the design and interpretation of studies utilizing this compound. The

provided data and experimental outlines serve as a valuable resource for researchers in the

fields of oncology and drug discovery, facilitating a deeper understanding of the biological

effects of ALW-II-41-27 and aiding in its further development and application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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